molecular formula C9H12BrClS B13232247 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene

Cat. No.: B13232247
M. Wt: 267.61 g/mol
InChI Key: PLMSMQGMSYFYEU-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a bromine atom, a chlorine atom, and a dimethylpropyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-2,2-dimethyl-1-propanol, which is a key intermediate.

    Reaction with Thiophene: The intermediate is then reacted with thiophene under specific conditions to introduce the thiophene ring.

    Chlorination: The final step involves the chlorination of the thiophene ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can lead to the formation of sulfoxides or sulfides.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-chlorothiophene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-dimethyl-1-propanol: An intermediate used in the synthesis of the target compound.

    4-(3-Bromo-2,2-dimethylpropyl)oxane: A structurally similar compound with different properties.

    1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene:

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-2-chlorothiophene

InChI

InChI=1S/C9H12BrClS/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3

InChI Key

PLMSMQGMSYFYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC(=C1)Cl)CBr

Origin of Product

United States

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